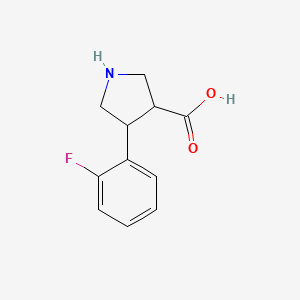

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTADGCUSGBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of substituted pyrrolidine-3-carboxylic acids.

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolidine-3-Carboxylic Acids

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1][2] Among its many derivatives, substituted pyrrolidine-3-carboxylic acids represent a particularly versatile and valuable class of compounds. Their inherent chirality, conformational rigidity, and multiple points for functionalization make them ideal starting points for the development of potent and selective therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their application as enzyme inhibitors and receptor antagonists. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable scaffold.

The Pyrrolidine-3-Carboxylic Acid Scaffold: A Cornerstone in Drug Design

Pyrrolidine-3-carboxylic acid, a cyclic β-amino acid, serves as a structurally robust and stereochemically defined building block.[3] Unlike more flexible aliphatic chains, the five-membered ring structure constrains the molecule into a limited set of conformations. This pre-organization can lead to a significant increase in binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

The scaffold possesses two key functional handles with orthogonal reactivity: a secondary amine and a carboxylic acid. This allows for selective modification and the introduction of diverse pharmacophoric elements, making it a powerful tool in chiral pool synthesis to access optically pure compounds without the need for complex asymmetric synthesis or chiral resolution.[2] These derivatives have been successfully developed as enzyme inhibitors, catalysts, and therapeutic agents for a wide range of diseases.[4]

Stereoselective Synthesis: Accessing Therapeutic Candidates

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize specific enantiomers of substituted pyrrolidine-3-carboxylic acids is paramount. While numerous synthetic methods exist, organocatalytic asymmetric Michael addition reactions have emerged as a highly efficient and elegant strategy.[5][6][7]

This approach allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids from readily available starting materials.[4][6] The reaction typically involves the conjugate addition of a nitroalkane to a 4-oxo-enoate, catalyzed by a chiral primary amine thiourea, followed by a reductive cyclization to yield the desired pyrrolidine core with high stereoselectivity.[4][5]

Experimental Protocol: Asymmetric Synthesis via Michael Addition[3]

-

Step 1: Michael Addition:

-

To a solution of the chiral cyclohexanediamine-derived primary amine thiourea catalyst (0.02 mmol) in toluene (1.0 mL) at -20°C, add the 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol).

-

Stir the mixture for 5 minutes.

-

Add the nitroalkane (0.4 mmol) dropwise.

-

Allow the reaction to stir for 24-48 hours, monitoring progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the chiral γ-keto ester adduct.

-

-

Step 2: Reductive Cyclization:

-

Dissolve the purified adduct (0.15 mmol) in methanol (3.0 mL).

-

Add a catalytic amount of Raney nickel (approx. 10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final substituted pyrrolidine-3-carboxylic acid derivative. The product can be further purified by recrystallization or chromatography if necessary.

-

Visualization: Synthetic Workflow

Caption: Asymmetric synthesis of pyrrolidine-3-carboxylic acids.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true value of the pyrrolidine-3-carboxylic acid scaffold is demonstrated by its broad range of biological activities. By modifying the substituents at various positions, medicinal chemists can fine-tune the pharmacological profile of these molecules to target different receptors and enzymes with high specificity.

Endothelin (ET) Receptor Antagonists

The endothelin system plays a critical role in vasoconstriction, and its receptors (ETA and ETB) are important targets for cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have been developed as highly potent and selective ET receptor antagonists.[8]

-

Causality in Design: SAR studies have revealed that the substituents on the pyrrolidine core are crucial for determining receptor selectivity. For example, starting from a potent ETA-specific antagonist (ABT-627), replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity, favoring the ETB receptor.[9]

-

Optimizing Selectivity: Further optimization showed that modifying the 2-aryl group of the pyrrolidine core, in combination with specific side-chain alterations, could dramatically increase selectivity. Replacing a p-anisyl group with a (E)-2,2-dimethyl-3-pentenyl group, for instance, led to a compound with an ETB/ETA activity ratio of over 130,000.[8] This demonstrates how subtle steric and electronic modifications on the scaffold directly influence receptor interaction.

| Compound | 2-Aryl Substitution | Side-Chain Modification | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB/ETA) |

| ABT-627 (1) | p-anisyl | Dibutylaminoacetamide | 0.034 | ~68 | ~2,000 |

| Antagonist 2 | p-anisyl | Diphenylmethylaminoacetamide | - | - | ETB selective |

| A-216546 (10a) | 2-Pyridylethyl | Dibutylaminoacetamide | 0.46 | 13,000 | ~28,000 |

| Compound 10b | 7-Methoxy-1,3-benzodioxol-5-yl | (E)-2,2-dimethyl-3-pentenyl | <1 | >130,000 | >130,000 |

| Data synthesized from references[8][9]. |

Visualization: SAR for Endothelin Antagonists

Caption: Mechanism of DPP-IV inhibitors in glucose control.

Anticancer Activity

The pyrrolidine scaffold is present in numerous compounds with significant antiproliferative properties. [1][10]Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. [11]

-

Structure-Activity Relationship: Studies on polysubstituted pyrrolidines have demonstrated that specific substitution patterns lead to potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar range. [11]For example, certain pyrrolidine derivatives induce cell cycle arrest at the G0/G1 phase and trigger time- and dose-dependent apoptosis in human colon cancer (HCT116) and leukemia (HL-60) cells. [11]The diverse pharmacological activities are highly dependent on the nature and position of substituents around the core ring. [10]

In Vitro Evaluation: A Self-Validating System

To assess the biological activity of newly synthesized compounds, a cascade of robust and reproducible in vitro assays is essential.

Experimental Protocol: In Vitro Antiproliferation (MTT) Assay

This protocol is used to determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).

-

Cell Seeding: Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualization: In Vitro Screening Cascade

Caption: Typical workflow for in vitro anticancer drug screening.

Future Directions and Conclusion

The field of substituted pyrrolidine-3-carboxylic acids continues to evolve. Emerging synthetic methodologies, such as C(sp3)-H activation strategies, promise to provide even more efficient and novel routes to complex analogs. [12]Furthermore, these scaffolds are being explored as inhibitors for new and challenging targets, including STAT3, where proline-based derivatives have shown improved potency and drug-like properties. [13] In conclusion, the substituted pyrrolidine-3-carboxylic acid core is a remarkably versatile and powerful scaffold in modern drug discovery. Its unique structural and chemical properties, combined with advances in stereoselective synthesis, have enabled the development of highly effective modulators of key biological targets. The continued exploration of this scaffold's chemical space is certain to yield the next generation of innovative therapeutics.

References

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones Source: ResearchGate URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) Source: OIST Groups URL: [Link]

-

Title: Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain Source: PubMed URL: [Link]

-

Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]

-

Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) Source: PubMed URL: [Link]

-

Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs Source: Thieme Connect URL: [Link]

-

Title: Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents Source: PubMed URL: [Link]

-

Title: Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors Source: PMC URL: [Link]

-

Title: Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: ACS Publications URL: [Link]

-

Title: Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide Source: SciSpace URL: [Link]

-

Title: Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) Source: ResearchGate URL: [Link]

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Structure elucidation of 4-aryl-pyrrolidine-3-carboxylic acid derivatives

Technical Guide: Structural Elucidation of 4-Aryl-pyrrolidine-3-carboxylic Acid Derivatives

Executive Summary

The 4-aryl-pyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in endothelin receptor antagonists, matrix metalloproteinase (MMP) inhibitors, and novel antimalarial agents. However, the non-planar, flexible nature of the pyrrolidine ring (envelope conformation) introduces significant stereochemical complexity. This guide outlines a rigorous, field-proven workflow for the unambiguous structural elucidation of these derivatives, prioritizing relative configuration via NMR spectroscopy and absolute configuration via X-ray crystallography.

Synthetic Context & Stereochemical Challenge

To understand the structure, one must understand its origin. These derivatives are predominantly synthesized via [3+2] dipolar cycloaddition of azomethine ylides (generated from sarcosine/aldehydes) with electron-deficient alkenes (e.g., cinnamates or maleimides).

-

The Challenge: This reaction generates up to four stereocenters simultaneously.

-

The Isomers: The primary challenge is distinguishing the diastereomers (cis vs. trans relationship between the C3-carboxylic acid and C4-aryl group) and subsequently resolving the enantiomers .

Analytical Strategy: Relative Configuration

The determination of relative stereochemistry (cis vs. trans) is the first critical gate. While scalar coupling constants (

Proton NMR ( H NMR) & Coupling Constants ( )

In 5-membered rings, the Karplus relationship is complicated by ring puckering (pseudorotation). Unlike cyclohexane chairs where

-

General Rule (Cautionary): For 3,4-disubstituted pyrrolidines, the cis-isomer typically exhibits a larger coupling constant than the trans-isomer .

NOESY / ROESY Analysis (The Gold Standard)

This is the self-validating step. The spatial proximity of protons is independent of the bond vector angle.

-

Cis-Configuration: Strong NOE correlation observed between H3 and H4 .

-

Trans-Configuration: Weak or absent NOE correlation between H3 and H4.

-

Secondary Confirmation: Look for NOE correlations between the Aryl ortho-protons and the Carboxyl group (or its ester methyl). If they are cis, a correlation may be visible depending on rotamer populations.

Table 1: Diagnostic NMR Parameters for 4-Aryl-pyrrolidine-3-carboxylic Acids

| Feature | Cis-Isomer (Endo-like) | Trans-Isomer (Exo-like) |

| High (7 – 10 Hz) | Low (3 – 6 Hz) | |

| NOE (H3 | Strong (Diagnostic) | Weak / Absent |

| Often downfield due to deshielding | Often upfield relative to cis | |

| Shifted by | Shifted by steric relief |

Analytical Strategy: Absolute Configuration

Once the relative diastereomer is identified, the absolute configuration (

X-Ray Crystallography (Anomalous Dispersion)

This is the only method to guarantee absolute certainty without reference standards.

-

Requirement: A single crystal of suitable size (

mm). -

Heavy Atom Method: If the derivative contains a heavy atom (Br, I, S, Cl), the anomalous scattering (Flack parameter) can directly solve the absolute structure.

-

Derivatization: If the molecule is "light" (C, H, N, O only), derivatize the pyrrolidine nitrogen with a heavy-atom containing group (e.g., p-bromobenzenesulfonyl chloride) to facilitate determination.

Chiral HPLC / SFC

-

Method: Separate enantiomers using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Validation: Compare retention times with a synthesized authentic standard of known configuration (e.g., from asymmetric synthesis using a chiral auxiliary like Evans oxazolidinone).

Experimental Protocols

Protocol A: NMR Data Acquisition for Stereochemistry

-

Sample Prep: Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-

or CDCl -

1D

H NMR: Acquire with sufficient scans (NS=16-64) to resolve H3/H4 multiplets clearly. -

2D NOESY:

-

Mixing Time: Set to 500–800 ms.

-

Resolution: 2048 x 256 points minimum.

-

Analysis: Phase sensitive mode. Look for cross-peaks at the intersection of H3 and H4 chemical shifts.

-

Protocol B: Crystallization for X-Ray

-

Vapor Diffusion (Slow): Dissolve 10 mg of compound in a minimal amount of a "good" solvent (e.g., DCM or Methanol).

-

Place in a small vial.

-

Place this vial inside a larger jar containing a "poor" solvent (e.g., Hexane or Ether). Cap the large jar.

-

Allow to stand undisturbed for 3–7 days. The poor solvent will diffuse into the solution, slowly precipitating crystals.

Elucidation Workflow Diagram

Caption: Logical workflow for the stereochemical assignment of pyrrolidine derivatives, moving from relative NMR data to absolute crystallographic confirmation.

References

-

Synthesis and Stereochemistry of Pyrrolidines

- Title: Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

- Source: ResearchG

-

URL:[Link]

-

NMR Coupling Constants in 5-Membered Rings

- Title: NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters.

- Source: PubMed (Int J Pept Protein Res).

-

URL:[Link]

-

X-Ray Crystallography for Absolute Configuration

- Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- Source: Springer N

-

URL:[Link]

-

Biological Relevance (Antimalarial)

- Title: 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents.

- Source: PMC (NIH).

-

URL:[Link]

-

General NMR Techniques

- Title: NMR Techniques in Organic Chemistry: a quick guide.

- Source: University of Oxford.

-

URL:[Link]

Sources

An In-Depth Technical Guide to trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] This guide focuses on a particularly valuable derivative, trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid, a versatile building block in the synthesis of novel therapeutics. Its strategic fluorination and stereochemistry make it a sought-after intermediate for targeting a range of biological pathways, from central nervous system disorders to infectious diseases.

This document provides a comprehensive overview of the chemical data, synthesis, and applications of this compound, with a focus on the scientific rationale behind its use in drug development.

Core Chemical Data

While the free acid form of trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is less commonly available, its hydrochloride salt and Boc-protected precursor are widely used in synthesis. The key chemical data for these compounds are summarized below.

| Property | (±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Boc-(±)-trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid |

| CAS Number | Not explicitly defined in public databases | 959581-02-3 |

| Molecular Formula | C₁₁H₁₂FNO₂·HCl | C₁₆H₂₀FNO₄ |

| Molecular Weight | 245.68 g/mol | 309.34 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Purity | Typically ≥98% | Typically ≥99% (HPLC) |

| Storage Conditions | Store at 0-8°C | Store at 0-8°C |

Synthetic Pathways and Methodologies

The synthesis of 4-aryl-pyrrolidine-3-carboxylic acids is a well-established field, with several patented methods providing a roadmap for producing these valuable intermediates. A common and efficient approach involves a 1,3-dipolar cycloaddition reaction, which allows for the stereospecific construction of the pyrrolidine ring.

General Synthetic Workflow

A plausible synthetic route to trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid, adapted from established methodologies for similar compounds, is outlined below.[2][3] This process begins with the generation of an azomethine ylide, which then undergoes a cycloaddition with a suitable michael acceptor.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on similar syntheses reported in the literature.[4][5]

Step 1: Synthesis of the Pyrrolidine Ester Intermediate

-

To a solution of glycine ethyl ester hydrochloride and 2-fluorobenzaldehyde in an aprotic solvent (e.g., toluene or dichloromethane), add a base such as triethylamine.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the corresponding imine.

-

After cooling, add a Michael acceptor, such as ethyl acrylate, and a Lewis acid catalyst (e.g., Ag(I) or Li(I) salts) to facilitate the 1,3-dipolar cycloaddition. The reaction is typically stirred at room temperature until completion.

-

The resulting racemic mixture of the trans-pyrrolidine ester can be purified by column chromatography.

Causality behind Experimental Choices: The choice of a 1,3-dipolar cycloaddition is strategic for its high stereoselectivity, typically favoring the formation of the trans isomer, which is often the desired stereochemistry for biological activity. The use of a chiral ligand in conjunction with the Lewis acid can enable an asymmetric variant of this reaction, providing direct access to enantiomerically enriched products.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified pyrrolidine ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The product can then be isolated by filtration and washed with water.

Self-Validating System: The progress of the hydrolysis can be easily monitored by the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot on a TLC plate. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The unique structural features of trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid make it a valuable scaffold for a variety of therapeutic targets.

Central Nervous System (CNS) Disorders

Substituted pyrrolidine-3-carboxylic acids are key intermediates in the synthesis of compounds targeting CNS disorders.[2] The rigid pyrrolidine core serves as a constrained bioisostere of GABA or other neurotransmitters, allowing for precise positioning of pharmacophoric groups to interact with specific receptors or enzymes in the brain. The 2-fluorophenyl substituent can enhance blood-brain barrier penetration and improve metabolic stability.

Antimalarial Agents

A notable application of 4-aryl pyrrolidines is in the development of novel antimalarial agents. A study on 4-aryl-N-benzylpyrrolidine-3-carboxamides identified potent inhibitors of Plasmodium falciparum.[4] The research highlighted the importance of the stereochemistry of the pyrrolidine ring and the nature of the aryl substituent for antimalarial activity.

The study found that the trans configuration of the pyrrolidine ring was essential for potent activity. The lead compound from this series demonstrated efficacy in a mouse model of malaria, underscoring the therapeutic potential of this chemical class.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the region of 7.0-7.5 ppm corresponding to the protons on the 2-fluorophenyl ring.

-

Pyrrolidine Ring Protons: A series of complex multiplets between 2.5 and 4.0 ppm. The protons at the 3- and 4-positions will be diastereotopic and will likely show complex splitting patterns.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the hydrochloride salt, this proton will be shifted downfield.

-

Carboxylic Acid Proton: A very broad singlet, typically downfield in the range of 10-13 ppm. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Multiple signals between 115 and 165 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

Pyrrolidine Carbons: Signals in the aliphatic region, typically between 30 and 60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ for the free base. In the hydrochloride salt, this will be replaced by a broad N⁺-H stretch.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent [M+H]⁺ ion in positive ion mode and an [M-H]⁻ ion in negative ion mode. The exact mass can be used to confirm the elemental composition.

Safety and Handling

As with all laboratory chemicals, trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a valuable and versatile building block in drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical transformations. The unique properties conferred by the fluorinated aryl group and the rigid pyrrolidine scaffold make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. As the demand for new and effective drugs continues to grow, the importance of such well-defined chemical building blocks in the arsenal of medicinal chemists cannot be overstated.

References

- Process for the preparation of pyrollidine-3-carboxylic acids. US8344161B2.

- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. CN111072543B.

- Alternate processes for the preparation of pyrrolidine deriv

- (±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. BOC Sciences.

- 3-Pyrrolidinylcarboxylic acids(PCA). Rloginconsulting.com.

- 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. ACS Med. Chem. Lett.

- (±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. ChemicalBook.

- -(+/-)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. American Elements.

- (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.

- (±-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid h. Chem-Impex.

- 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Med. Chem. Lett.

- Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. J. Med. Chem.

- 1 H-and 13 C-NMR chemical shift values of compound 4a.

- trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride. iChemical.

- Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Tetrahedron.

- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. RSC Adv.

- Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorg. Med. Chem. Lett.

- (+/-)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochlor. Chem-Impex.

- Pyrrolidine. NIST WebBook.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum. ChemicalBook.

- Synthesis of trans/cis 4-substituted 3-furyl-2-phenethyltetrahydroisoquinolin-1-ones: conformation of the trans-4-(pyrrolidinylcarbonyl)

- Pyrrolidine. NIST WebBook.

- Emd-50929. PubChem.

- (±)-trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride. Santa Cruz Biotechnology.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- (R)-Pyrrolidine-3-carboxylic acid. MedChemExpress.

Sources

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in both natural products and FDA-approved synthetic drugs underscores its significance.[3][4] This guide delves into the multifaceted role of the pyrrolidine scaffold, exploring its unique physicochemical properties, stereochemical complexity, and profound impact on pharmacological activity. We will examine the causality behind its success, from its ability to engage in crucial hydrogen bonding interactions to its function as a three-dimensional (3D) framework that allows for precise exploration of chemical space.[5][6] This document provides field-proven insights, detailed experimental protocols, and a forward-looking perspective on the enduring and evolving role of the pyrrolidine core in the development of next-generation therapeutics.

The Pyrrolidine Scaffold: A Privileged Framework in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[1] The pyrrolidine ring exemplifies this concept, appearing in a vast array of drugs across diverse therapeutic areas.[3][7] Its utility is not coincidental but is rooted in a unique combination of structural and chemical attributes.

1.1. Physicochemical and Structural Advantages:

-

Three-Dimensionality (3D) and sp³ Character: Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar structure.[5][6] This allows for the creation of molecules with greater 3D complexity, a feature increasingly correlated with clinical success.[5] The ring's inherent "pseudorotation" allows it to adopt various energetically favorable "envelope" and "twist" conformations, enabling substituents to be projected into three-dimensional space with high precision.[5] This is critical for optimizing interactions with the complex, chiral surfaces of biological targets like enzymes and receptors.

-

Hydrogen Bonding Capability: The nitrogen atom within the pyrrolidine ring is a key pharmacophoric feature. As a secondary amine (unsubstituted on the nitrogen), it can act as a hydrogen bond donor. When substituted, it becomes a hydrogen bond acceptor.[8] This dual capacity allows it to form critical interactions that anchor a drug molecule to its biological target.

-

Modulation of Physicochemical Properties: The inclusion of a pyrrolidine moiety can significantly enhance aqueous solubility and modulate lipophilicity (LogP), which are crucial parameters for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9]

-

Stereochemical Richness: The pyrrolidine ring can contain up to four stereogenic centers. This stereochemical diversity is a powerful tool for medicinal chemists. Different stereoisomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles due to the stereospecific nature of biological targets.[5] The ability to synthesize enantiomerically pure pyrrolidine derivatives is therefore essential.[10]

1.2. The Pyrrolidine Ring as a Proline Bioisostere:

The pyrrolidine core is the foundational structure of the natural amino acid L-proline.[4] This makes it an excellent bioisostere for proline in peptidomimetic drugs. Its constrained, cyclic nature introduces conformational rigidity into peptide backbones, which can lock the molecule into a bioactive conformation, enhance binding affinity, and improve stability against enzymatic degradation. The ACE inhibitors, such as Captopril and Enalapril, are classic examples where the pyrrolidine ring mimics the C-terminal proline residue of a natural substrate.[3]

Synthetic Strategies: Accessing Chemical Diversity

The construction and functionalization of the pyrrolidine ring are mature fields of organic chemistry, offering a robust toolbox for drug discovery. Stereoselective synthesis is of paramount importance to access optically pure compounds.[4]

2.1. Key Synthetic Approaches:

-

[3+2] Cycloaddition: This is one of the most powerful and versatile methods for constructing the pyrrolidine ring.[11] The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) allows for the rapid, often stereoselective, synthesis of highly functionalized pyrrolidines.[10]

-

From Chiral Precursors: A common and reliable strategy involves starting with readily available, enantiomerically pure precursors like L-proline or L-4-hydroxyproline.[4] These can be chemically modified to build more complex pyrrolidine-containing molecules, preserving the initial stereochemistry.

-

Ring-Closing Metathesis (RCM): RCM provides a pathway to pyrrolidine and its derivatives through the cyclization of acyclic diene precursors.

-

Intramolecular Cyclization: Various methods involving intramolecular nucleophilic substitution or reductive amination of acyclic precursors can efficiently form the five-membered ring.[12]

Experimental Protocol: Stereoselective Synthesis of a Functionalized Pyrrolidine via [3+2] Cycloaddition

This protocol describes a silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated from an imine of glycine) with an electron-deficient alkene to yield a highly functionalized, enantiomerically enriched pyrrolidine.[10]

Materials:

-

Methyl 2-((diphenylmethylene)amino)acetate (glycine imine)

-

Dimethyl maleate (dipolarophile)

-

Silver(I) acetate (AgOAc)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve silver(I) acetate (0.05 mmol) and (R)-BINAP (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate flame-dried flask, dissolve the glycine imine (1.0 mmol) and dimethyl maleate (1.2 mmol) in anhydrous toluene (10 mL).

-

Cycloaddition: Add the pre-formed catalyst solution to the solution of reactants via cannula. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure.

-

Hydrolysis: Dissolve the crude residue in THF (10 mL) and add 1M HCl (5 mL). Stir vigorously for 1 hour to hydrolyze the imine protecting group. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and stereochemistry of the purified pyrrolidine product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess (ee).

Causality behind Experimental Choices:

-

Inert Atmosphere: The silver(I) catalyst and chiral ligand are sensitive to oxidation, which would compromise catalytic activity and stereoselectivity.

-

Chiral Ligand: The use of a chiral ligand like (R)-BINAP is crucial. It coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

-

Imine Protection: The diphenylmethylene group protects the glycine nitrogen and activates the adjacent α-protons, facilitating the formation of the azomethine ylide upon deprotonation/coordination to the metal. Hydrolysis is a necessary final step to reveal the free amine.

Pyrrolidine in Action: Therapeutic Applications & Case Studies

The versatility of the pyrrolidine scaffold is evident in the sheer number of approved drugs that contain this ring system.[3]

Data Presentation: Selected FDA-Approved Pyrrolidine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action (Target) | Role of Pyrrolidine Scaffold |

| Captopril/Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | Forms part of the proline-mimetic structure crucial for binding to the ACE active site.[3] |

| Vildagliptin/Saxagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor | The pyrrolidine nitrogen forms a key covalent (or non-covalent) interaction with a serine residue in the DPP-IV active site.[6][8] |

| Lenvatinib | Anticancer | Multi-kinase Inhibitor (VEGFR, FGFR, etc.) | The pyrrolidine ring orients key pharmacophores and contributes to the overall binding affinity. |

| Clindamycin | Antibacterial | Inhibits Bacterial Protein Synthesis (50S ribosome) | A naturally derived scaffold, essential for its antibacterial activity.[3] |

| Varenicline | Smoking Cessation | Nicotinic Receptor Partial Agonist | The basic nitrogen of the fused pyrrolidine ring is critical for interaction with the nicotinic receptor. |

| Rolipram | Antidepressant (Investigational) | Phosphodiesterase-4 (PDE4) Inhibitor | The pyrrolidinone core is a classic PDE4 inhibitor scaffold.[3] |

| Aniracetam | Nootropic (Cognitive Enhancer) | AMPA Receptor Modulator | The pyrrolidinone structure is central to its activity.[3] |

Mandatory Visualization: Drug Discovery & Development Workflow

Caption: General workflow for pyrrolidine-based drug discovery and development.

Case Study: DPP-IV Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones, which play a key role in glucose homeostasis. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Several successful antidiabetic drugs, known as "gliptins," are DPP-IV inhibitors that feature a pyrrolidine scaffold.[6]

-

Mechanism: In drugs like Vildagliptin and Saxagliptin, the pyrrolidine ring serves two purposes. First, it acts as a rigid scaffold to correctly position other functional groups, such as a nitrile or a cyan group. Second, this electrophilic group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site, leading to potent and durable inhibition.[8] The pyrrolidine nitrogen itself can form additional hydrogen bonds within the active site, further enhancing binding affinity.

Mandatory Visualization: DPP-IV Inhibition Pathway

Caption: Pyrrolidine-based DPP-IV inhibitors block incretin degradation.

Advanced Applications & Future Directions

The utility of the pyrrolidine scaffold continues to evolve. Its unique properties are being leveraged in cutting-edge therapeutic modalities.

-

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The pyrrolidine ring is frequently incorporated into the E3 ligase ligands (e.g., for VHL or Cereblon) due to its structural similarity to the hydroxyproline residue that mediates the natural protein-protein interaction.

-

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the pyrrolidine ring are valuable starting points in FBDD.[10] These 3D-rich fragments can identify initial binding interactions, which are then elaborated into more potent lead compounds.

-

CNS Drug Discovery: The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[3] Its ability to introduce a basic nitrogen center in a conformationally restricted manner is ideal for interacting with neurotransmitter receptors and transporters.

Conclusion

The pyrrolidine ring is far more than a simple cyclic amine; it is a masterful tool for molecular design that has proven its worth time and again in successful therapeutic agents. Its inherent three-dimensionality, stereochemical complexity, and versatile chemical handles provide an unparalleled platform for medicinal chemists to tackle complex biological targets. From mimicking natural amino acids in enzyme inhibitors to providing the rigid framework for CNS-active drugs, the pyrrolidine scaffold offers a unique blend of properties that are difficult to replicate. As drug discovery moves towards more complex targets and novel therapeutic modalities like targeted protein degradation, the privileged and versatile nature of the pyrrolidine scaffold ensures it will remain a cornerstone of pharmaceutical innovation for the foreseeable future.

References

-

Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246845. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Bar, S., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(7), 1061-1066. [Link]

-

Poyraz, E. B., & Göksu, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1547-1565. [Link]

-

Bhat, M. A., et al. (2024). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Expert Opinion on Drug Discovery, 1-21. [Link]

-

Poyraz, E. B., et al. (2023). Figure: FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Shubin, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 17(10), 1303. [Link]

-

Al-Qaisi, J. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2901. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Pyrrolidine synthesis [organic-chemistry.org]

Methodological & Application

Using 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid as a building block in synthesis.

[1]

Application Protocols

Protocol A: Chemoselective N-Functionalization (Reductive Amination)

Target: Creation of N-alkylated libraries without protecting the carboxylic acid.

This protocol utilizes the distinct reactivity of the secondary amine versus the carboxylic acid. By using a mild reducing agent, we avoid the need for ester protection, streamlining the workflow.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Aldehyde/Ketone: Diverse R-CHO (1.2 equiv)[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Additive: Acetic acid (catalytic, if using DCE)

Step-by-Step Methodology:

-

Suspension: In a 20 mL scintillation vial, suspend the FPPC (100 mg, 0.48 mmol) in DCE (4 mL). Note: The zwitterionic amino acid may not fully dissolve initially.

-

Imine Formation: Add the aldehyde (0.57 mmol) and acetic acid (1 drop). Stir at room temperature for 1 hour. The mixture often clarifies as the imine/iminium species forms.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (203 mg, 0.96 mmol) in one portion.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of starting material mass).[1]

-

Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL).

-

Purification: The carboxylic acid product will remain in the aqueous phase at high pH.[1] Acidify the aqueous layer to pH ~3-4 with 1N HCl and extract into Ethyl Acetate.[1] Dry over Na₂SO₄ and concentrate.

Data Validation:

| Parameter | Observation | Interpretation |

|---|---|---|

| Solubility | Clears upon aldehyde addition | Formation of lipophilic imine intermediate.[1] |

| LC-MS | M+H observed | Successful alkylation. |

| Yield | Typically 60-85% | High efficiency; loss usually due to extraction pH.[1] |

Protocol B: Epimerization-Free Amide Coupling

Target: Derivatization of the carboxylic acid while preserving C3 stereochemistry.

Standard coupling agents (HATU/HBTU) with DIPEA can cause epimerization via the formation of an oxazolone intermediate or direct enolization.[1] This protocol uses T3P (Propylphosphonic anhydride) , which is known for low epimerization rates.[1]

Reagents:

-

Substrate: N-Boc-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (1.0 equiv) (Note: Nitrogen must be protected first).[1]

-

Amine: R-NH₂ (1.1 equiv)[1]

-

Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)

-

Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-FPPC (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.1 M concentration).

-

Base Addition: Add Pyridine (2.5 equiv).[1] Cool the solution to 0°C.

-

Activation: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Workup: Wash the organic layer with 10% Citric Acid (removes Pyridine), then Sat.[1] NaHCO₃, then Brine.[1]

-

Deprotection (Optional): Treat with 4N HCl in Dioxane to reveal the pyrrolidine amine for further elaboration.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis capabilities using FPPC as a central hub.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Steric hindrance from ortho-fluorine | Switch solvent to DMF; Increase temperature to 40°C (monitor stereochem). |

| Epimerization (cis/trans mix) | Base too strong/excessive | Use NMM or Pyridine instead of TEA/DIPEA. Keep temp < 25°C. |

| Incomplete N-Alkylation | Poor solubility of zwitterion | Use MeOH as solvent; Ensure acetic acid is added to protonate intermediate. |

| Regioselectivity Issues | Competitive reaction | Ensure N-protection before activating the carboxylic acid. |

References

-

Vertex Pharmaceuticals. "4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents."[1] Journal of Medicinal Chemistry. (2019). Link

-

American Chemical Society. "Discovery of MDM2 Inhibitors Containing a Pyrrolidine Core."[1] ACS Medicinal Chemistry Letters. (2017). Link

-

BenchChem. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide."[1] BenchChem Application Notes. (2025). Link

-

ResearchGate. "Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers." (2013).[1] Link

-

PubChem. "Compound Summary: 5-(4-fluorophenyl)pyridine-3-carboxylic acid (Analogous scaffold data)."[1][2] National Library of Medicine.[1][2] Link[2]

Application Notes and Protocols for the Use of 4-aryl-N-benzylpyrrolidine-3-carboxamide as an Antimalarial Agent

Introduction: A Novel Chemotype to Combat Malaria Drug Resistance

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous pipeline of novel antimalarial agents with new mechanisms of action.[1][2][3] The 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold represents a promising new chemotype identified through a hybrid target-phenotype approach.[4][5][6] These compounds have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum and have shown oral efficacy in murine models of malaria, marking them as significant leads for further drug development.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides as antimalarial agents. It details the proposed mechanism of action, protocols for synthesis, and in vitro and in vivo efficacy testing.

Proposed Mechanism of Action: Targeting Aspartic Proteases

The discovery of the 4-aryl-N-benzylpyrrolidine-3-carboxamide class was guided by its structural resemblance to known inhibitors of aspartic proteases.[4][5][6] While the exact molecular target is still under investigation, it is hypothesized that these compounds may inhibit one or more of the ten plasmepsins, a family of aspartic proteases in P. falciparum. These enzymes play crucial roles in various parasite physiological processes, including the degradation of hemoglobin in the food vacuole. Inhibition of these proteases would disrupt nutrient acquisition, leading to parasite death. The need for new drugs with novel mechanisms of action is critical to overcome existing resistance to frontline therapies.

Synthesis of a Representative 4-aryl-N-benzylpyrrolidine-3-carboxamide

The synthesis of trans-3,4-disubstituted pyrrolidines can be achieved stereoselectively through a 3+2 cycloaddition reaction.[4] The following is a generalized protocol for the synthesis of a lead compound from this class, such as (+)-54b (CWHM-1008).[4][5][6]

Protocol 1: Synthesis of 4-aryl-N-benzylpyrrolidine-3-carboxamide

Objective: To synthesize a representative compound of the 4-aryl-N-benzylpyrrolidine-3-carboxamide class.

Materials:

-

N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

-

Appropriately substituted trans-α,β-unsaturated ester (e.g., prepared via a Wittig reaction)

-

Trifluoroacetic acid (TFA)

-

Solvents (e.g., dichloromethane, methanol)

-

Reagents for amide coupling (e.g., EDC, HOBt) or acid chloride formation (e.g., oxalyl chloride)

-

Appropriately substituted benzylamine

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Azomethine Ylide Formation and Cycloaddition:

-

Dissolve the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in a suitable solvent such as dichloromethane.

-

Add trifluoroacetic acid (TFA) to generate the unstabilized azomethine ylide in situ.

-

To this solution, add the trans-α,β-unsaturated ester.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

The 3+2 cycloaddition will yield the corresponding trans-disubstituted pyrrolidine.[4]

-

-

Ester Hydrolysis:

-

Hydrolyze the resulting ester to the corresponding carboxylic acid using standard procedures (e.g., saponification with LiOH or NaOH in a methanol/water mixture).

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter and dry the product.

-

-

Amide Coupling:

-

Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like DMF.

-

Add the desired substituted benzylamine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Alternatively, the carboxylic acid can be converted to an acid chloride using oxalyl chloride, followed by reaction with the benzylamine.

-

-

Purification:

-

Purify the final 4-aryl-N-benzylpyrrolidine-3-carboxamide product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified compound by NMR and mass spectrometry to confirm its structure and purity.

-

In Vitro Evaluation of Antimalarial Activity

In vitro screening is a fundamental first step in assessing the potential of new antimalarial compounds.[7] It allows for the determination of the compound's potency against the parasite and its selectivity towards the parasite over mammalian cells.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the erythrocytic stages of P. falciparum.

Materials:

-

Synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage with 1% parasitemia and 2% hematocrit.

-

Complete RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Test compound dissolved in DMSO.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA).

-

96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in complete RPMI 1640 medium in a 96-well plate.

-

Include positive controls (e.g., chloroquine, artemisinin) and negative controls (DMSO vehicle).

-

-

Parasite Culture and Incubation:

-

Add the synchronized parasite culture to each well of the 96-well plate containing the serially diluted compound.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and staining of the parasite DNA.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line and calculate the selectivity index (SI).

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2, or WI-26VA4).[8][9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Absorbance plate reader.

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compound.

-

Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the negative control.

-

Determine the CC50 value by fitting the dose-response data to a sigmoidal curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite.

-

In Vivo Efficacy Evaluation in a Murine Malaria Model

Murine models are indispensable for the preclinical evaluation of antimalarial drug candidates, providing insights into their in vivo efficacy, pharmacokinetics, and safety.[12][13]

Protocol 4: In Vivo Antimalarial Efficacy in a Plasmodium berghei or Plasmodium chabaudi Infected Mouse Model

Objective: To evaluate the in vivo efficacy of the test compound in reducing parasitemia in a mouse model of malaria.

Materials:

-

Appropriate mouse strain (e.g., C57BL/6, CD1, or NMRI mice).[12][13]

-

Rodent malaria parasite strain (e.g., Plasmodium berghei ANKA or Plasmodium chabaudi).[12][14]

-

Test compound formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

-

Standard antimalarial drug for positive control (e.g., chloroquine or artemether).

-

Giemsa stain.

-

Microscope.

Procedure:

-

Infection of Mice:

-

Infect the mice intraperitoneally with an appropriate inoculum of parasitized red blood cells.

-

Allow the infection to establish for a few days until a detectable level of parasitemia is reached (typically 1-2%).

-

-

Compound Administration:

-

Randomly group the infected mice into treatment groups (test compound, vehicle control, and positive control).

-

Administer the test compound and control drugs orally once daily for a specified period (e.g., 4 days).

-

-

Monitoring of Parasitemia:

-

Prepare thin blood smears from the tail vein of each mouse daily.

-

Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by light microscopy.

-

-

Data Analysis:

-

Calculate the average parasitemia for each treatment group on each day of the study.

-

Determine the percentage of parasite suppression for the treated groups compared to the vehicle control group.

-

Calculate the ED50 and ED90 (the effective doses required to reduce parasitemia by 50% and 90%, respectively) by analyzing the dose-response relationship.

-

Data Presentation and Interpretation

The results from the in vitro and in vivo studies can be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Activity and Cytotoxicity of a Representative 4-aryl-N-benzylpyrrolidine-3-carboxamide

| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | HEK293T CC50 (µM) | Selectivity Index (SI) (Dd2) |

| (+)-54b (CWHM-1008) | 46[4][5][6] | 21[4][5][6] | >10 | >476 |

| Chloroquine | ~9 | ~100 | >50 | >500 |

| Artemisinin | ~5 | ~5 | >20 | >4000 |

Table 2: In Vivo Efficacy of a Representative 4-aryl-N-benzylpyrrolidine-3-carboxamide in a Murine Malaria Model

| Compound | Mouse Strain | Parasite Strain | Dosing Regimen | ED90 (mg/kg/day) | ED99 (mg/kg/day) |

| (+)-54b (CWHM-1008) | Not specified | Not specified | q.d. | <30 | ~30[4][5][6] |

| Chloroquine | CD1 | P. berghei | q.d. | ~1.5 | ~5 |

Visualizing Experimental Workflows

Graphviz diagrams can be used to illustrate the experimental workflows described in the protocols.

Caption: Overview of the drug discovery workflow for 4-aryl-N-benzylpyrrolidine-3-carboxamides.

Caption: Step-by-step workflow for the in vitro antiplasmodial activity assay.

Conclusion

The 4-aryl-N-benzylpyrrolidine-3-carboxamide class of compounds represents a promising avenue for the development of new antimalarial drugs with a potential novel mechanism of action. The protocols detailed in this document provide a framework for the synthesis and comprehensive evaluation of these compounds, from in vitro activity and cytotoxicity to in vivo efficacy. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for the advancement of these promising antimalarial candidates in the drug discovery pipeline.

References

-

Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC. Available at: [Link]

-

4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 - PMC. Available at: [Link]

-

The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. Available at: [Link]

-

IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Available at: [Link]

-

Development and early clinical evaluation of a novel mechanism-of-action antimalarial. Available at: [Link]

-

The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org. Available at: [Link]

-

In vitro evaluation of antimalarial compounds using transgenic parasites - MESA. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available at: [Link]

-

In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent Progress in the Development of New Antimalarial Drugs with Novel Targets. Available at: [Link]

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed. Available at: [Link]

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - NIH. Available at: [Link]

-

Current status of experimental models for the study of malaria - PMC. Available at: [Link]

-

In vivo malaria evaluation | Antimalarial Drug & Vaccine Testing - TAD the art of discovery. Available at: [Link]

-

Discovery of Antimalarials with Novel Mechanism of Action - mesa malaria knowledge hub. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available at: [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates - ResearchGate. Available at: [Link]

-

An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs | bioRxiv. Available at: [Link]

-

A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum - PMC. Available at: [Link]

-

Antimalarials: Molecular drug targets and mechanism of action - Penn State. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

Accelerating Discovery: High-Throughput Screening of Pyrrolidine-Based Libraries for PPI Inhibition

Application Note: AN-PYR-HTS-026

Abstract

The pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, sp³-hybridized core that allows for precise spatial arrangement of pharmacophores—a critical feature for disrupting protein-protein interactions (PPIs) such as the p53-MDM2 axis. This application note details a comprehensive workflow for the high-throughput screening (HTS) of pyrrolidine-based libraries. We integrate diversity-oriented synthesis via 1,3-dipolar cycloaddition with a robust Fluorescence Polarization (FP) screening platform, validated by biophysical confirmation.

Introduction: The "Escape from Flatland"

Modern drug discovery has shifted focus from flat, aromatic compounds to three-dimensional architectures to improve solubility and target specificity. Pyrrolidines serve as ideal scaffolds for this transition.[1][2] Unlike planar heteroaromatics, the pyrrolidine ring allows for multiple stereocenters (up to four) to be generated in a single synthetic step.

Key Advantages of Pyrrolidine Scaffolds:

-

Vectorial Control: Substituents can be oriented in specific vectors to probe deep hydrophobic pockets (e.g., the Leu26/Trp23 pockets of MDM2).

-

Physicochemical Balance: The secondary amine provides a handle for modulating basicity and lipophilicity (LogD), improving oral bioavailability.

-

Synthetic Accessibility: They are rapidly accessible via "Click" chemistry and cycloadditions.

Module A: Library Generation via 1,3-Dipolar Cycloaddition

To feed the HTS engine, we utilize a multicomponent reaction (MCR) that generates high stereochemical diversity. The 1,3-dipolar cycloaddition of azomethine ylides is the industry standard for creating pyrrolidine libraries (e.g., the discovery of Nutlin analogues).

Workflow Diagram: Library Synthesis

Caption: Figure 1. Diversity-oriented synthesis workflow utilizing azomethine ylide cycloaddition to generate chiral pyrrolidine cores.

Protocol 1: Automated Synthesis (384-well Format)

This protocol is adapted for a parallel synthesis workstation (e.g., Chemspeed or Hamilton).

-

Reagent Preparation:

-

Stock A (Amine): 0.5 M Sarcosine in DMF/MeOH (3:1).

-

Stock B (Aldehyde): 0.5 M diverse aromatic aldehydes in DMF.

-

Stock C (Dipolarophile): 0.5 M electron-deficient alkenes (e.g., chalcones, maleimides) in DMF.

-

-

Reaction Assembly:

-

Dispense 20 µL of Stock A, 20 µL of Stock B, and 20 µL of Stock C into a chemically resistant 384-well deep-well plate.

-

Add 5 mol% AgOAc (Silver Acetate) catalyst solution if enantioselectivity is required.

-

-

Incubation:

-

Seal plate with aluminum foil (heat resistant).

-

Incubate at 80°C for 4 hours .

-

Note: The decarboxylation of sarcosine drives the reaction forward, releasing CO₂. Ensure the seal allows for minor pressure release or use a reflux block.

-

-

Workup:

-

Evaporate solvent using a centrifugal evaporator (Genevac).

-

Resuspend in DMSO to a final concentration of 10 mM for direct HTS usage.

-

Module B: HTS Assay – Fluorescence Polarization (FP)

For pyrrolidine compounds targeting the MDM2-p53 interaction (a classic target for this scaffold), Fluorescence Polarization is the gold standard. It is a homogeneous, "mix-and-read" assay that measures the tumbling rate of a molecule.

Mechanism:

-

Tracer: A small peptide (p53 fragment) labeled with a fluorophore (e.g., TAMRA or FITC). It tumbles fast (Low FP).

-

Complex: When the Tracer binds to the large MDM2 protein (40-90 kDa), the complex tumbles slowly (High FP).

-

Inhibition: If a pyrrolidine hit binds MDM2, it displaces the Tracer. The Tracer returns to fast tumbling (Low FP).

Workflow Diagram: FP Assay Principle

Caption: Figure 2. Competitive displacement principle. Hits are identified by a reduction in mP (milli-Polarization) units.

Protocol 2: MDM2-p53 FP Screening

Reagents:

-

Protein: Recombinant Human MDM2 (GST-tagged, N-terminal domain).

-

Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

-

Buffer: PBS pH 7.4, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.

Step-by-Step Procedure:

-

Plate Preparation: Use black, low-binding 384-well plates (Corning #3575).

-

Compound Transfer:

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (10 mM DMSO stock) to assay plates.

-

Final assay concentration: 10 µM (assuming 50 µL total volume).

-

-

Protein Addition:

-

Dispense 25 µL of MDM2 protein (2x concentration, approx. 20 nM final) into wells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein interaction.

-

-

Tracer Addition:

-

Dispense 25 µL of Tracer (2x concentration, approx. 5 nM final).

-

Critical: The Tracer concentration should be < Kd of the interaction to ensure sensitivity.

-

-

Incubation & Read:

-

Incubate for 30 minutes at RT in the dark.

-

Read on a Multi-mode reader (e.g., PerkinElmer EnVision).

-

Settings: Excitation 480 nm, Emission 535 nm (Parallel & Perpendicular).

-

Data Analysis & Hit Validation

Quantitative Analysis

Data should be normalized to controls to calculate % Inhibition.

| Parameter | Formula / Description | Acceptance Criteria |

| Polarization (mP) | Range: 50–300 mP | |

| % Inhibition | N/A | |

| Z'-Factor | $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} |

-

Negative Control (0% Inh): DMSO + MDM2 + Tracer (High mP).

-

Positive Control (100% Inh): Excess unlabeled Nutlin-3a (10 µM) + MDM2 + Tracer (Low mP).

Triage Strategy (Removing False Positives)

Pyrrolidines are generally stable, but library impurities can cause artifacts.

-